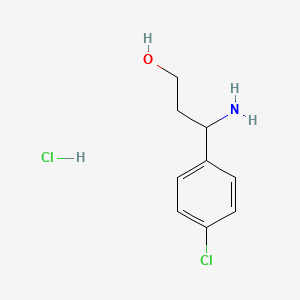
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Vue d'ensemble
Description
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Characterization and Crystal Structures
3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is closely related to compounds that have been characterized spectroscopically and structurally, providing insights into their identification and purity. For example, a study on cathinone derivatives, which are structurally related, utilized techniques like NMR spectroscopy, infrared spectroscopy, and X-ray crystallography to confirm the occurrence of these compounds as racemic mixtures. This research aids in the identification and purity assessment of similar compounds, highlighting the importance of spectroscopic and structural characterization in forensic toxicology and material science (Kuś et al., 2016).
Synthesis and Biological Properties
Another area of research involving compounds with the 3-amino-3-(4-chlorophenyl)propan-1-ol motif focuses on their synthesis and biological evaluation. For instance, studies have explored the synthesis of compounds exhibiting anticonvulsive and n-cholinolytic activities, indicating potential therapeutic applications. Such research demonstrates the synthetic versatility of this chemical framework and its utility in developing pharmacologically active molecules (Papoyan et al., 2011).
Pharmacological Research Tool
The discovery of nonpeptide agonists for receptors like the GPR14/urotensin-II receptor, based on modifications of the 3-(4-chlorophenyl)-3- structure, showcases its potential as a pharmacological research tool and drug lead. This highlights the compound's relevance in receptor-targeted drug discovery, offering a nonpeptidic, druglike selectivity profile for therapeutic intervention (Croston et al., 2002).
Dendrimer Construction
Furthermore, the construction of poly(ether imine) dendrimers originating from 3-amino-propan-1-ol showcases the compound's utility in creating biologically relevant macromolecules. Such dendrimers, especially those terminated with carboxylic acid groups, have been found to be non-toxic, indicating their potential for biological applications, including drug delivery systems (Krishna et al., 2005).
Antimicrobial Activity
Research on the synthesis and antimicrobial evaluation of derivatives highlights the antimicrobial potential of compounds within this chemical class. The exploration of these properties can lead to the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Sah et al., 2014).
Propriétés
IUPAC Name |
3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKLHKDMNIOCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


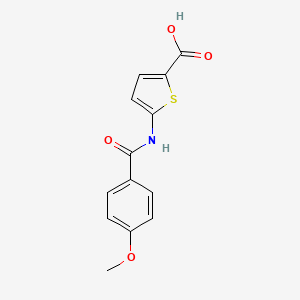
amine](/img/structure/B1418617.png)
![2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B1418619.png)
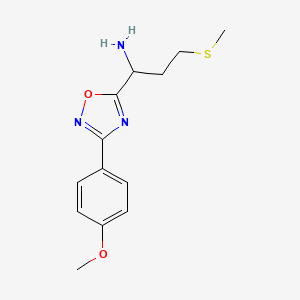
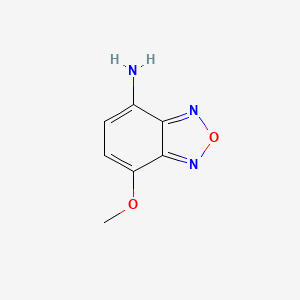
![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)
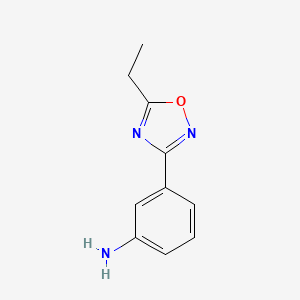



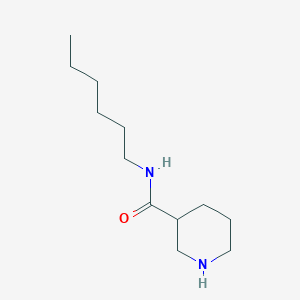
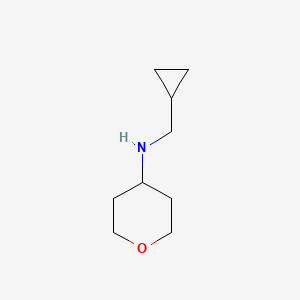

![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)
